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Compound of Interest

Compound Name: Sertraline(1+)

Cat. No.: B1223743

Application Note: A Validated HPLC Method for
Sertraline Dissolution Studies

Audience: Researchers, scientists, and drug development professionals.
Introduction

Sertraline hydrochloride is an antidepressant of the selective serotonin reuptake inhibitor
(SSRI) class.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class Il
drug, characterized by low aqueous solubility and high permeability.[1][2] For such compounds,
in-vitro dissolution testing is a critical quality control tool that helps ensure batch-to-batch
consistency and can provide predictive estimates of the drug's in-vivo performance.[1] This
application note provides a detailed, validated analytical method for determining the dissolution
profile of sertraline tablets using High-Performance Liquid Chromatography (HPLC) with UV
detection. The method is validated according to the International Council for Harmonisation
(ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose in a quality control
environment.[3][4][5]

Materials and Reagents
o Sertraline Hydrochloride Reference Standard: USP or equivalent

o Sertraline Tablets: 50 mg
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» HPLC Grade Acetonitrile

e HPLC Grade Methanol

o Sodium Acetate (Analytical Grade)

o Glacial Acetic Acid (Analytical Grade)

» Purified Water: HPLC grade or equivalent

e 0.45 um Syringe Filters (e.g., PVDF or Nylon)
 Instrumentation:

o USP Dissolution Apparatus (Type Il, Paddle)

o

HPLC system with UV-Vis Detector and data processing software

o

Analytical Balance

[¢]

pH Meter

[¢]

Volumetric flasks and pipettes

Experimental Protocols
Protocol 1: Dissolution Study Procedure

This protocol outlines the setup and execution of the dissolution test for sertraline tablets.

e Preparation of Dissolution Medium (0.05M Acetate Buffer, pH 4.5):

[¢]

Dissolve approximately 6.8 g of sodium acetate trihydrate in 2000 mL of purified water.

[¢]

Add 2.9 mL of glacial acetic acid.

o

Adjust the pH to 4.5 £ 0.05 with either acetic acid or sodium hydroxide.

o

De-gas the medium by sonication or another suitable method before use.
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o Dissolution Apparatus Setup:

o

Set up the USP Type Il (Paddle) dissolution apparatus.

[¢]

Fill each vessel with 900 mL of the prepared 0.05M Acetate Buffer (pH 4.5).[6][7][8]

[¢]

Equilibrate the medium to a temperature of 37 + 0.5°C.[6]

[e]

Set the paddle rotation speed to 75 rpm.[6][7][8]

e Dissolution Test Execution:
o Place one 50 mg sertraline tablet into each dissolution vessel.
o Start the apparatus immediately.

o Withdraw samples (e.g., 10 mL) at specified time points (e.g., 5, 10, 15, 30, and 45
minutes).[6]

o Immediately filter each withdrawn sample through a 0.45 um syringe filter, discarding the
first few mL of the filtrate.

o Do not replace the withdrawn volume. If replacement is necessary, replace with an equal
volume of fresh, pre-warmed dissolution medium.

Protocol 2: HPLC Analysis

This protocol describes the chromatographic conditions and preparation of solutions for
quantifying sertraline in the dissolution samples.

o Chromatographic Conditions:

o Column: C18, 250 mm x 4.6 mm, 5 um particle size[7]

o

Mobile Phase: Acetonitrile:Methanol:Phosphate Buffer pH 3.0 (20:50:30, v/v/v)[6][7]

[¢]

Flow Rate: 1.0 mL/min[1]

[¢]

Injection Volume: 20 pL[6]
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o Detection Wavelength: 274 nm[6][8]
o Column Temperature: 30°C[1]

o Run Time: Approximately 10 minutes

e Preparation of Standard Solutions:

o Standard Stock Solution (1000 pg/mL): Accurately weigh and dissolve 50 mg of Sertraline
HCI reference standard in a 50 mL volumetric flask with the mobile phase.[6]

o Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 20, 30,
40, 50, 60 pg/mL) by diluting the stock solution with the dissolution medium.[6] This range
covers the expected concentrations from the dissolution of a 50 mg tablet.

e Preparation of Sample Solutions:
o The filtered aliquots from the dissolution test are used directly as sample solutions.

o If necessary, dilute the samples with the dissolution medium to fall within the calibration
curve range.

e Analysis Procedure:

o Inject the standard solutions to establish a calibration curve (Peak Area vs.
Concentration).

o Inject the sample solutions.

o Calculate the concentration of sertraline in the samples using the regression equation from
the calibration curve.

o Calculate the percentage of drug released at each time point.

Protocol 3: Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[3][4]
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Specificity: Analyzed a placebo solution (containing all tablet excipients except sertraline)
and a standard solution. The absence of interfering peaks at the retention time of sertraline
in the placebo chromatogram indicates specificity.

Linearity: Assessed by analyzing the six prepared working standard solutions (10-60 pg/mL).
The calibration curve was generated by plotting peak area against concentration, and the
correlation coefficient (R?) was calculated.[6]

Accuracy: Determined by the recovery method. A known amount of sertraline standard was
spiked into a placebo solution at three concentration levels (e.g., 80%, 100%, and 120% of
the target concentration). The percentage recovery was calculated.

Precision:

o Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100%
of the target concentration were performed on the same day.

o Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a
different day by a different analyst to assess inter-day variability. The Relative Standard
Deviation (%RSD) was calculated for both.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard
deviation of the response and the slope of the calibration curve.

Robustness: The method's robustness was evaluated by introducing small, deliberate
variations in chromatographic conditions, such as the flow rate (0.1 mL/min), mobile phase
composition (x2%), and detection wavelength (x2 nm).

Results and Data Presentation

The developed HPLC method was validated, and the results demonstrate its suitability for
sertraline dissolution studies. All quantitative data from the validation experiments are
summarized in the table below.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://bepls.com/sept_2016/7f.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Validation Parameter

Specification

Observed Result Conclusion

No interference at

No interference

Specificity sertraline retention Method is specific
) observed
time
Linearity (Range: 10- Correlation Coefficient i )
0.9998 Excellent linearity
60 pg/mL) (R?) =20.999
Accuracy (% ]
98.0% - 102.0% 99.2% - 101.5% Method is accurate
Recovery)
Precision (% RSD)
- Repeatability (Intra- . .
RSD < 2.0% 0.85% Method is precise
day)
- Intermediate ) )
o RSD < 2.0% 1.25% Method is precise
Precision (Inter-day)
Limit of Detection ) -
- 0.14 pg/mL Method is sensitive
(LOD)
Limit of Quantitation . .
- 0.43 pg/mL Method is sensitive

(LOQ)

Robustness

System suitability

parameters met

All variations met )
o Method is robust
system suitability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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